N-Methylpyrrolidone

Beschreibung

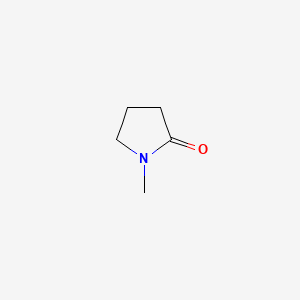

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-92-6 | |

| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020856 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

872-50-4, 30207-69-3, 51013-18-4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpyrrolidone [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Methylpyrrolidone (NMP): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Methylpyrrolidone (NMP) is a versatile, polar aprotic solvent with a unique combination of high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.[1][2] Its properties make it an invaluable tool in various research and industrial applications, from polymer chemistry and electronics manufacturing to pharmaceutical formulations and agrochemical synthesis.[1][3] This in-depth technical guide provides researchers with a comprehensive overview of the core physicochemical properties of NMP, detailed experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties of this compound

A thorough understanding of NMP's physicochemical properties is fundamental to its effective and safe use in a research setting. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₉NO | [2][4] |

| Molecular Weight | 99.13 g/mol | [4][5] |

| Appearance | Colorless to slightly yellow liquid | [2][4][5] |

| Odor | Mild amine-like or "fishlike" | [4] |

| Density (at 25 °C) | 1.028 g/mL | [2][5] |

| Boiling Point | 202 to 204 °C | [2][5][6] |

| Melting Point | -24 °C | [2][5] |

| Refractive Index (at 20 °C) | 1.4684 - 1.4700 | [1][4] |

Table 2: Thermal and Safety Properties of this compound

| Property | Value | References |

| Flash Point (Closed Cup) | 86 - 96 °C | [7][8] |

| Autoignition Temperature | 245 - 346 °C | [7][9] |

| Vapor Pressure (at 20 °C) | 0.29 - 0.324 hPa | [1][7] |

| Vapor Density (air = 1) | 3.4 - 3.42 | [9][10] |

| Lower Explosive Limit | 1.3% (V) | [7][11] |

| Upper Explosive Limit | 9.5% (V) | [7][11] |

Table 3: Fluid and Solubility Properties of this compound

| Property | Value | References |

| Viscosity (at 25 °C) | 1.65 - 1.661 mPa·s | [9][12] |

| Surface Tension (at 25 °C) | 40.7 - 41 mN/m | [1][4][9] |

| Solubility in Water | Miscible in all proportions | [1][2][6] |

| Solubility in Organic Solvents | Miscible with most common organic solvents (e.g., alcohols, ethers, ketones, aromatic and chlorinated hydrocarbons) | [1][2][6] |

| log P (Octanol/Water Partition Coefficient) | -0.40 | [6][13] |

Experimental Protocols for Determination of Physicochemical Properties

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are intended to be illustrative and may need to be adapted based on available laboratory equipment and specific research requirements.

Density Determination

The density of a liquid can be determined using several methods. The pycnometer and the oscillating U-tube density meter are common laboratory instruments for accurate measurements.[10]

Method: Using a Pycnometer

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. The density of water at various temperatures is well-documented.

-

Sample Preparation: Ensure the NMP sample is free of air bubbles and has equilibrated to the desired temperature.

-

Measurement: Fill the pycnometer with the NMP sample up to the calibration mark.

-

Weighing: Accurately weigh the filled pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where:

-

m_filled is the mass of the pycnometer filled with NMP.

-

m_empty is the mass of the empty pycnometer.

-

V is the calibrated volume of the pycnometer.

-

Boiling Point Determination

The boiling point can be determined by distillation or by using a Thiele tube for smaller sample volumes.[14]

Method: Using a Thiele Tube

-

Sample Preparation: Place a small amount (a few milliliters) of NMP into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Observation: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[15]

Flash Point Determination

The flash point is a critical safety parameter and is typically determined using a closed-cup tester, such as the Pensky-Martens apparatus, following standard methods like ASTM D93.[1][16][17]

Method: Pensky-Martens Closed-Cup Test (ASTM D93)

-

Apparatus Setup: Place the test cup of the Pensky-Martens apparatus on the heating unit.

-

Sample Introduction: Pour the NMP sample into the test cup to the filling mark.

-

Heating and Stirring: Close the lid and begin heating the sample at a controlled rate while continuously stirring.

-

Ignition Source Application: At specified temperature intervals, apply the test flame to the opening in the cup lid.

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

Viscosity Measurement

The viscosity of NMP can be measured using various types of viscometers, including capillary viscometers and rotational viscometers.[4]

Method: Using a Capillary Viscometer (e.g., Ostwald or Ubbelohde)

-

Instrument Preparation: Clean and dry the viscometer thoroughly.

-

Sample Loading: Introduce a precise volume of the NMP sample into the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: Draw the liquid up through the capillary to above the upper timing mark. Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t where:

-

C is the calibration constant of the viscometer.

-

t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature (η = ν * ρ).

-

Surface Tension Determination

Surface tension can be measured using methods such as the Du Noüy ring method or the Wilhelmy plate method.[9]

Method: Du Noüy Ring Method

-

Apparatus Setup: A platinum-iridium ring is suspended from a tensiometer.

-

Sample Placement: The NMP sample is placed in a container, and the ring is immersed in the liquid.

-

Measurement: The ring is slowly pulled upwards through the liquid surface. The force required to detach the ring from the surface is measured by the tensiometer.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the dimensions of the ring using the appropriate correction factors.

Refractive Index Measurement

The refractive index is a fundamental property that can be quickly and accurately measured using a refractometer.

Method: Using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the NMP sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Biological Interactions and Signaling

While primarily known as a solvent, recent research has unveiled that NMP is not biologically inert. It has been shown to possess immunomodulatory and antimyeloma properties, acting as an acetyllysine mimetic and a candidate bromodomain ligand.[8][18][19] This discovery has significant implications for its use as a drug vehicle in preclinical studies and opens avenues for its potential therapeutic applications.

Proposed Immunomodulatory and Antimyeloma Signaling Pathway of NMP

The following diagram illustrates the proposed mechanism by which NMP may exert its biological effects.

Caption: Proposed mechanism of NMP's biological activity.

Experimental Workflow for NMP as a Reaction Solvent

The following diagram outlines a general experimental workflow for utilizing NMP as a solvent in a chemical reaction, from setup to product isolation.

Caption: General workflow for a chemical reaction using NMP.

Safety, Handling, and Disposal

NMP is classified as a reproductive toxicant and can cause skin and eye irritation.[13][20] Therefore, appropriate safety precautions are essential.

-

Handling: Always handle NMP in a well-ventilated area, preferably within a fume hood.[21] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6]

-

Storage: Store NMP in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Keep containers tightly closed.[6]

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[13]

-

Disposal: Dispose of NMP waste in accordance with local, state, and federal regulations. NMP is biodegradable, and biotreatment may be a suitable disposal method.[5] Incineration in a licensed facility is also an option.[5]

This technical guide provides a solid foundation for researchers working with this compound. By understanding its physicochemical properties, employing standardized experimental techniques, and adhering to safety protocols, scientists can effectively and safely leverage the unique characteristics of this versatile solvent in their research endeavors.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. store.astm.org [store.astm.org]

- 3. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 4. chemquest.com [chemquest.com]

- 5. p2infohouse.org [p2infohouse.org]

- 6. greenfield.com [greenfield.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The drug vehicle and solvent this compound is an immunomodulator and antimyeloma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. dsp-book.narod.ru [dsp-book.narod.ru]

- 12. Four methods for measuring surface tension [en1.nbchao.com]

- 13. jmnspecialties.com [jmnspecialties.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 17. store.astm.org [store.astm.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. toxicfreefuture.org [toxicfreefuture.org]

- 21. sydneysolvents.com.au [sydneysolvents.com.au]

The Synthesis and Industrial Production of N-Methylpyrrolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyrrolidone (NMP), a versatile aprotic solvent, is a critical component in a multitude of industrial and pharmaceutical applications. Its unique properties, including high solvency, thermal stability, and miscibility with water and other organic solvents, have made it indispensable in polymer processing, electronics manufacturing, and drug formulation. This technical guide provides an in-depth exploration of the primary synthesis routes for NMP, with a detailed focus on the predominant industrial manufacturing process involving the reaction of γ-butyrolactone (GBL) with methylamine (B109427). Alternative synthesis pathways are also discussed, offering a comparative overview of their respective methodologies and efficiencies. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the core chemical processes to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

N-Methyl-2-pyrrolidone (NMP) is a five-membered lactam with a wide range of applications stemming from its excellent solvent characteristics.[1] In the pharmaceutical industry, it is utilized in drug formulation and as a penetration enhancer for transdermal delivery systems.[1] Its industrial significance is underscored by an annual production of 200,000 to 250,000 tons.[1] The most prevalent industrial synthesis method is the reaction of γ-butyrolactone (GBL) with methylamine, a process lauded for its efficiency and high yield.[2] This guide will delve into the technical intricacies of this primary manufacturing route, alongside a review of alternative synthetic approaches.

Primary Industrial Synthesis: γ-Butyrolactone (GBL) and Methylamine Route

The reaction of GBL with methylamine is the cornerstone of modern NMP production.[2] This process is typically carried out in a continuous manner under high temperature and pressure, achieving high yields and purity of the final product.[3]

Reaction Mechanism

The synthesis proceeds in a two-step mechanism:

-

Ring Opening and Amide Formation: The process begins with the nucleophilic addition of methylamine to the ester group of γ-butyrolactone. This reaction opens the lactone ring to form an intermediate, N-methyl-γ-hydroxybutanamide. This initial step is a reversible reaction that can be conducted at lower temperatures and pressures.[4]

-

Dehydration and Cyclization: The intermediate, N-methyl-γ-hydroxybutanamide, then undergoes an intramolecular cyclization and dehydration reaction at higher temperatures and pressures to form the stable five-membered ring of this compound, with water as the primary byproduct.[4]

Industrial Manufacturing Process

The industrial production of NMP from GBL and methylamine is a continuous process designed for high throughput and purity.[5] The process can be broadly divided into three stages: reaction, purification, and recovery.

-

Reaction Stage: GBL and an excess of methylamine (typically a molar ratio of 1.5 to 1.8 of methylamine to GBL) are fed into a series of continuous stirred-tank reactors (CSTRs) or a tubular reactor.[4] The reaction is carried out in the liquid phase at elevated temperatures (240–285 °C) and pressures (5.0–8.0 MPa).[4] The use of excess methylamine helps to drive the reaction to completion and simplifies the subsequent purification steps.[4]

-

Purification Stage: The crude reaction mixture, containing NMP, water, unreacted methylamine, and byproducts, is fed into a multi-stage distillation train.[4]

-

Amine Removal: The first distillation column, often referred to as the amine removal tower, separates the excess, more volatile methylamine, which is then recycled back to the reactor.[4]

-

Dehydration: The bottoms from the amine removal tower are sent to a second column where water is removed as the overhead product.[4]

-

Product Fractionation: The dehydrated crude NMP is then fed to a final distillation column to separate the high-purity NMP from heavier byproducts, yielding a product with a purity of ≥99.5%.[3][4]

-

-

Recovery and Waste Treatment: The unreacted methylamine is recycled to improve process economy. The wastewater generated, containing a small amount of methylamine, is typically sent to a biological treatment facility.[3]

Quantitative Data for GBL Route

| Parameter | Value | Reference |

| Reactants | γ-Butyrolactone (GBL), Methylamine (MMA) | [2] |

| Molar Ratio (MMA:GBL) | 1.5:1 to 1.8:1 | [4] |

| Reaction Temperature | 240 - 285 °C | [4] |

| Reaction Pressure | 5.0 - 8.0 MPa (50 - 80 bar) | [4] |

| Process Type | Continuous | [5] |

| Typical Yield | >97% | [6] |

| Final Purity | ≥ 99.5% | [3] |

| Selectivity for NMP | ≥ 99% | [3] |

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized representation based on common laboratory practices for amide synthesis and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

-

γ-Butyrolactone (GBL)

-

Methylamine (40% solution in water or anhydrous)

-

High-pressure autoclave with stirring and temperature control

-

Distillation apparatus (fractional distillation setup recommended)

Procedure:

-

Charging the Reactor: In a fume hood, charge the autoclave with γ-butyrolactone and a molar excess of methylamine solution (e.g., 1.5 to 2 equivalents).

-

Reaction: Seal the autoclave and begin stirring. Heat the reactor to 250-280 °C. The pressure will rise due to the vapor pressure of the reactants and the water byproduct. Maintain the reaction at this temperature for 2-4 hours.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess pressure in a fume hood.

-

Purification:

-

Transfer the crude reaction mixture to a round-bottom flask.

-

Set up a fractional distillation apparatus.

-

Slowly heat the mixture. The first fraction will contain unreacted methylamine and water.

-

Increase the temperature to distill the NMP. The boiling point of NMP is approximately 202-204 °C at atmospheric pressure.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of NMP.

-

-

Analysis: Analyze the purity of the collected NMP fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Synthesis Routes

While the GBL and methylamine route is dominant, other methods for synthesizing NMP have been developed. These are generally less common in large-scale industrial production due to factors such as lower yields, more stringent reaction conditions, or higher costs.[2]

Partial Hydrogenation of N-Methylsuccinimide

NMP can be synthesized by the partial hydrogenation of N-methylsuccinimide. This process typically involves reacting N-methylsuccinimide with hydrogen gas in the presence of a hydrogenation catalyst.

Reaction Scheme: N-methylsuccinimide + H₂ → this compound

Experimental Conditions:

-

Catalyst: Rhodium-based catalysts (e.g., Rh/ZrO₂/C or Rh-Re/C) have been reported for this conversion.[7]

-

Temperature: The reaction is typically carried out at elevated temperatures, for example, 200 °C.[7]

-

Pressure: High pressures of hydrogen gas are required, such as 1900 psi.[7]

-

Reaction Time: The reaction may require several hours (e.g., 8 hours) to achieve good conversion.[7]

A potential two-step process involves the initial formation of N-methylsuccinimide from a succinate (B1194679) (like diammonium succinate) and methanol (B129727) at around 300°C, followed by the hydrogenation step.[7]

Reaction of Acrylonitrile (B1666552) with Methylamine followed by Hydrolysis

Another alternative route involves the reaction of acrylonitrile with methylamine, followed by hydrolysis to yield NMP.[1] This method is less commonly cited in the context of large-scale industrial production. The reaction likely proceeds through the formation of an intermediate which then cyclizes and is hydrolyzed.

Other Mentioned Methods

Other less common methods for NMP synthesis include:

-

2-Pyrrolidone Methylation: This involves the reaction of 2-pyrrolidone with a methylating agent like methanol or methylamine. However, it is reported to have lower yields and require more stringent conditions.[2]

-

Carbamate (B1207046) Reduction: This method utilizes the reduction of carbamate compounds to produce NMP but is considered complex and costly for industrial application.[2]

Comparative Summary of Synthesis Routes

| Synthesis Route | Key Reactants | General Conditions | Advantages | Disadvantages |

| γ-Butyrolactone & Methylamine | γ-Butyrolactone, Methylamine | High Temp (240-285°C), High Pressure (5-8 MPa), Continuous | High yield (>97%), High purity (≥99.5%), Efficient, Most common industrial method | Requires high pressure and temperature |

| Partial Hydrogenation of N-Methylsuccinimide | N-Methylsuccinimide, Hydrogen | High Temp (~200°C), High Pressure (~1900 psi), Catalyst (e.g., Rh-based) | Alternative starting material | Requires expensive catalyst, High pressure |

| Acrylonitrile & Methylamine | Acrylonitrile, Methylamine | Multi-step process including hydrolysis | Utilizes different feedstocks | Less documented for industrial scale, Potentially lower yield |

| 2-Pyrrolidone Methylation | 2-Pyrrolidone, Methylating agent | Stringent conditions | Direct methylation | Lower yield, More stringent conditions |

| Carbamate Reduction | Carbamate compounds | Reduction reaction | - | Complex reaction path, Higher cost |

Safety, Handling, and Waste Disposal

This compound is classified as a combustible liquid.[8] Proper handling procedures should be followed, including the use of personal protective equipment such as gloves and safety glasses.[9][10] Storage should be in tightly closed containers in a cool, dry, and well-ventilated area.[9]

Waste NMP should be managed in approved and properly labeled containers.[8] Due to its biodegradability, NMP waste can often be treated in industrial or municipal wastewater treatment facilities with activated sludge technology, subject to local regulations and facility approval.[8] Incineration in a licensed facility is another recommended disposal method.[8]

Conclusion

The synthesis of this compound is a well-established industrial process, with the reaction of γ-butyrolactone and methylamine being the most economically viable and widely adopted method. This route offers high yields and purity through a continuous manufacturing process that incorporates efficient purification and reactant recycling. While alternative synthesis pathways exist, they have not achieved the same level of industrial significance due to various technical and economic limitations. A thorough understanding of the primary synthesis route, including its mechanism, industrial workflow, and quantitative parameters, is essential for researchers and professionals involved in the production and application of this important solvent. Future developments in NMP synthesis will likely focus on improving the sustainability of the process, potentially through the use of bio-based feedstocks or more energy-efficient catalytic systems.

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 3. hhxny.chemchina.com [hhxny.chemchina.com]

- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 5. US6248902B1 - Process for the production of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 6. epa.gov [epa.gov]

- 7. US20030120087A1 - Methods of making pyrrolidones - Google Patents [patents.google.com]

- 8. p2infohouse.org [p2infohouse.org]

- 9. jmnspecialties.com [jmnspecialties.com]

- 10. greenfield.com [greenfield.com]

N-Methylpyrrolidone toxicology and laboratory safety protocols

An In-depth Technical Guide to N-Methylpyrrolidone (NMP): Toxicology and Laboratory Safety

Introduction

N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent with a high boiling point and low volatility, making it a versatile chemical for a wide range of industrial and research applications.[1][2] It is frequently used in the petrochemical industry, polymer manufacturing, microelectronics fabrication, and as a formulating agent in pigments, pesticides, and pharmaceuticals.[2][3][4] Despite its utility, NMP presents significant toxicological concerns, particularly regarding reproductive and developmental toxicity, necessitating stringent laboratory safety protocols. This guide provides a comprehensive overview of NMP toxicology, supported by quantitative data and experimental protocols, and outlines detailed safety procedures for its handling in a research environment.

Toxicology of this compound

NMP can enter the body through inhalation of its vapors and, notably, is easily absorbed through the skin.[3] The primary health risks are associated with developmental and reproductive toxicity, though effects on the central nervous system, liver, and kidneys have also been observed.[3][5]

Routes of Exposure and Target Organs

The primary routes of occupational exposure are dermal contact and inhalation.[3] Once absorbed, NMP is distributed throughout the body and can impact several organ systems.

Reproductive and Developmental Toxicity

The most significant toxicological concern associated with NMP is its effect on reproduction and development.[1][3][5] Animal studies have consistently demonstrated that NMP is a reproductive and developmental toxicant.[3]

-

Developmental Effects: Exposure during pregnancy has been linked to fetal death, reduced fetal weight, and developmental abnormalities.[5][6][7] In animal studies, NMP caused delayed growth in the offspring of animals exposed during pregnancy.[3] The U.S. EPA has identified risks to pregnant women and women of childbearing age from high exposure to NMP.[8]

-

Reproductive Effects: NMP has been shown to reduce fertility in male rats and increase the time for female rats to become pregnant.[3][9] Sub-chronic exposure in male rats at high doses (1000 mg/kg/day) produced gonadotoxic effects and infertility.[9]

Other Toxicological Effects

-

Neurotoxicity: Short-term, high-level exposure to NMP can affect the central nervous system, causing symptoms similar to alcohol intoxication, such as headache, nausea, dizziness, and drowsiness.[1][3]

-

Irritation: NMP is an irritant to the skin, eyes, and respiratory system.[3][10] Prolonged or repeated skin contact can lead to dermatitis, redness, and cracking.[4]

-

Organ Toxicity: Chronic exposure has been associated with toxicity to the liver and kidneys in animal studies.[5][11]

Quantitative Toxicological Data

The toxicity of NMP has been quantified in numerous animal studies. The following tables summarize key data points for acute toxicity and no-observed-adverse-effect levels (NOAELs).

Table 1: Acute Toxicity of NMP

| Species | Route | LD50 Value | Reference |

| Rat | Oral | 3906 - 4150 mg/kg bw | [4] |

| Mouse | Oral | 7710 mg/kg bw | [4] |

| Rodents | Dermal | 3600 - 7700 mg/kg | [12] |

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested animal population.

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for Developmental Toxicity

| Species | Route | NOAEL Value | Endpoint | Reference |

| Rat | Oral (gavage) | 125 mg/kg/day | Developmental Toxicity | [7] |

| Rat | Inhalation | 60 ppm | Reduced Fetal Weight | [6][13] |

| Rat | Inhalation | 30 ppm | Maternal Toxicity | [6][13] |

| Rat | Dermal | 237 mg/kg/day | Developmental Toxicity | [12] |

NOAEL: The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Table 3: Occupational Exposure Limits (OELs)

| Organization | Limit | Value | Notes |

| Cal/OSHA | PEL (8-hr TWA) | 1 ppm (4 mg/m³) | Includes a skin notation, indicating significant absorption through the skin.[3][14] |

PEL (Permissible Exposure Limit); TWA (Time-Weighted Average)

Experimental Protocols: Developmental Toxicity Assessment

The following is a representative methodology for an inhalation-based developmental toxicity study in rats, synthesized from published research.[6][13][15][16]

Objective: To assess the potential of NMP to cause maternal and developmental toxicity following whole-body inhalation exposure during gestation.

Methodology:

-

Animal Model: Time-mated pregnant Sprague-Dawley rats are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.

-

Acclimation: Animals are acclimated to laboratory conditions for a minimum of 5 days before exposure begins.

-

Exposure Groups: Animals are randomly assigned to at least four groups: a control group (0 ppm, filtered air) and three NMP exposure groups (e.g., 30, 60, and 120 ppm).[6][13]

-

Exposure Conditions:

-

Maternal Observations:

-

Terminal Procedures:

-

On GD 21, pregnant rats are euthanized.

-

A caesarean section is performed, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

-

Fetal Examinations:

-

Live fetuses are weighed and examined for external malformations.

-

A subset of fetuses is examined for visceral (internal organ) and skeletal abnormalities, including the degree of ossification.[7]

-

-

Data Analysis: Statistical methods are used to compare data from the NMP-exposed groups to the control group to determine NOAELs for maternal and developmental toxicity.

Laboratory Safety Protocols

Given the significant health hazards, particularly reproductive toxicity, strict safety protocols must be implemented when handling NMP.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize dermal and inhalation exposure.

-

Engineering Controls: Always handle NMP in a certified chemical fume hood to capture vapors at the source.[3] Ensure the laboratory has good general ventilation.[3]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or laminate barrier (e.g., SilverShield®) gloves are recommended.[3][8][17] Nitrile gloves are not suitable as NMP can permeate them.[3]

-

Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[17][18]

-

Skin and Body Protection: Wear a lab coat. For tasks with a higher risk of splashing, a chemically resistant apron and sleeves should be used.[3][18]

-

Handling and Storage

-

Obtain and review the Safety Data Sheet (SDS) for NMP before use.[3]

-

Minimize the amount of NMP used for any procedure.[3]

-

Store NMP in a cool, dry, well-ventilated area away from heat and ignition sources.[2][20][21]

-

Avoid contact with strong oxidizing agents, acids, and bases.[20]

Emergency Procedures

Rapid response is critical in the event of an NMP spill or exposure. All personnel should be familiar with these procedures.

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[10][22] Seek medical attention if irritation persists.[23]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[10][23] Seek immediate medical attention.[22]

-

Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[10][22]

-

Ingestion: Do not induce vomiting.[22] If the person is conscious, rinse their mouth with water and have them drink plenty of water to dilute the substance.[17] Seek immediate medical attention.

-

Spills: Evacuate non-essential personnel from the area.[20] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[17][23] Place the absorbed material into a suitable, closed container for hazardous waste disposal.[20][23] Ventilate the area thoroughly.

Conclusion

This compound is an effective and widely used solvent, but it carries significant health risks, most notably as a reproductive and developmental toxicant. Professionals in research and drug development must have a thorough understanding of its toxicological profile to implement appropriate safety measures. Adherence to stringent protocols, including the consistent use of engineering controls and correct PPE, is essential to mitigate the risks of exposure. By following the comprehensive safety guidelines outlined in this document, laboratories can ensure a safe working environment for all personnel.

References

- 1. maratek.com [maratek.com]

- 2. nbinno.com [nbinno.com]

- 3. cdph.ca.gov [cdph.ca.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. toxicfreefuture.org [toxicfreefuture.org]

- 6. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fact Sheet: this compound (NMP) | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]

- 9. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mobile [my.chemius.net]

- 11. epa.gov [epa.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p2infohouse.org [p2infohouse.org]

- 18. welinkschem.com [welinkschem.com]

- 19. chemos.de [chemos.de]

- 20. fishersci.com [fishersci.com]

- 21. jmnspecialties.com [jmnspecialties.com]

- 22. thermofishersci.in [thermofishersci.in]

- 23. carlroth.com [carlroth.com]

An In-depth Technical Guide to N-Methylpyrrolidone (NMP) Solubility Parameters and Solvent Characteristics for Researchers and Drug Development Professionals

Introduction

N-Methylpyrrolidone (NMP), a powerful, polar aprotic solvent, is a versatile and widely utilized medium in numerous industrial and scientific applications, particularly within the pharmaceutical and petrochemical sectors.[1][2][3] Its high solvency for a broad spectrum of organic and inorganic compounds, coupled with its favorable physical and chemical properties, makes it an invaluable tool for researchers, scientists, and drug development professionals.[1][4][5] This technical guide provides a comprehensive overview of NMP's core solubility parameters and solvent characteristics, offering insights into its application for enhancing drug solubility and facilitating chemical synthesis.[4][6]

Core Solvent Properties of this compound

NMP's effectiveness as a solvent is rooted in its unique combination of physical and chemical properties. It is a high-boiling, low-viscosity liquid that is miscible with water and most common organic solvents.[1][3][5][7][8][9] These characteristics, summarized in the table below, contribute to its utility in a wide array of chemical processes and formulations.[1]

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol [10][11] |

| Boiling Point | 202 - 204 °C[1][6][7][8][9][10] |

| Freezing Point | -24.2 to -24.4 °C[1][7][10] |

| Density | 1.028 - 1.03 g/cm³ at 25 °C[7][8][9] |

| Viscosity | 1.661 - 1.67 cP at 25 °C[7][10] |

| Dielectric Constant | 32.2 at 25 °C[7][8][10] |

| Dipole Moment | 4.09 D at 30 °C[10] |

| Flash Point | 91 - 96 °C (closed cup)[1][7][8][10] |

| Water Solubility | Miscible in all proportions[1][2][3][5][7][9][10] |

Solubility Parameters: A Deeper Dive

To quantitatively predict the interaction between a solvent and a solute, solubility parameters are employed. The two most common are the Hildebrand and Hansen solubility parameters.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is a single value that represents the cohesive energy density of a substance. It provides a rough estimate of solubility, with materials having similar Hildebrand parameters being more likely to be miscible.

Hansen Solubility Parameters (HSP)

For a more nuanced understanding of solubility, the Hansen Solubility Parameters are utilized. This model deconstructs the total Hildebrand parameter into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is related to its components by the equation: δ² = δd² + δp² + δh²

The following table summarizes the reported solubility parameters for NMP.

| Solubility Parameter | Value (MPa½) | Value (cal/mL)½ |

| Hildebrand (δ) | 22.5 | 11.0[12] |

| Hansen Dispersion (δd) | 18.0 | 8.8[12] |

| Hansen Polar (δp) | 12.3 | 6.0[12] |

| Hansen Hydrogen Bonding (δh) | 7.2 | 3.5[12] |

Note: Values converted from (cal/mL)½ to MPa½ using a conversion factor of 2.0455.

Experimental Determination of Hansen Solubility Parameters

The Hansen Solubility Parameters for a solid, such as a polymer or an active pharmaceutical ingredient (API), are typically determined experimentally.[13][14][15] This process is crucial for selecting an appropriate solvent system for dissolution or dispersion.

Methodology

The fundamental approach involves testing the solubility or swelling of the solute in a series of well-characterized solvents with known HSPs.[15]

-

Solvent Selection: A range of solvents with diverse and well-distributed HSP values is chosen.[15]

-

Solubility Assessment: The solute is mixed with each solvent, and the degree of solubility is assessed. This can be a simple binary classification of "good" or "poor" solvent, or a more quantitative measure like the degree of swelling.[14][15]

-